molecular formula C21H25NO4 B061428 4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)- CAS No. 183051-60-7

4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-

Cat. No. B061428
CAS RN: 183051-60-7
M. Wt: 355.4 g/mol
InChI Key: IUGHRWRPBJSPNC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-, commonly known as Hesperetin, is a flavonoid found in citrus fruits. Hesperetin is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

Hesperetin exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Hesperetin also inhibits the activity of enzymes involved in the production of inflammatory mediators, which can cause inflammation and tissue damage.
Biochemical and physiological effects:
Hesperetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent the development of various diseases. Hesperetin has also been shown to improve insulin sensitivity and glucose metabolism, which can help prevent the development of diabetes. Additionally, hesperetin has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Hesperetin has various advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its potential therapeutic effects, which makes it an attractive candidate for further research. However, hesperetin has some limitations for lab experiments. Its low solubility in water can make it difficult to administer in certain experiments. Additionally, its potential side effects and toxicity need to be thoroughly studied before it can be used as a therapeutic agent.

Future Directions

There are various future directions for the study of hesperetin. Further research is needed to fully understand the mechanisms of action of hesperetin and its potential therapeutic effects. Additionally, the development of new formulations and delivery methods for hesperetin can improve its efficacy and bioavailability. Further research is also needed to study the potential side effects and toxicity of hesperetin.

Synthesis Methods

Hesperetin can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and the subsequent reduction of hesperetin to dihydrohesperetin, followed by the oxidation of dihydrohesperetin to hesperetin. The synthesis of hesperetin can also be achieved through chemical modification of other flavonoids.

Scientific Research Applications

Hesperetin has been extensively studied for its potential therapeutic effects. Research has shown that hesperetin has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases. Hesperetin has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

183051-60-7

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H25NO4/c1-3-22(4-2)11-10-15-16(23)12-17(24)20-18(25)13-19(26-21(15)20)14-8-6-5-7-9-14/h5-9,12,19,23-24H,3-4,10-11,13H2,1-2H3/t19-/m0/s1

InChI Key

IUGHRWRPBJSPNC-IBGZPJMESA-N

Isomeric SMILES

CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3

SMILES

CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3

Other CAS RN

183051-60-7

synonyms

(2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one

Origin of Product

United States

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